molecular formula C16H16N8O B2863822 4-(1H-imidazol-1-yl)-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyrimidine CAS No. 1286697-98-0

4-(1H-imidazol-1-yl)-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyrimidine

Cat. No.: B2863822
CAS No.: 1286697-98-0
M. Wt: 336.359
InChI Key: FJFDVZZLQYVBLD-UHFFFAOYSA-N
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Description

4-(1H-imidazol-1-yl)-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Possible use as an enzyme inhibitor in biochemical studies.

    Receptor Binding: Could be studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: Potential candidate for drug development due to its complex structure and possible biological activity.

    Diagnostics: Might be used in diagnostic assays.

Industry

    Chemical Synthesis: Could be used as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: Potential use in the production of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of imidazole and pyrimidine derivatives often involves interactions with enzymes or receptors in the body. For example, some imidazole derivatives are known to inhibit the enzyme phosphodiesterase (PDE), which plays a role in various cellular processes .

Safety and Hazards

The safety and hazards associated with a specific imidazole or pyrimidine derivative would depend on its exact structure. Some imidazole derivatives, for example, are known to cause skin and eye irritation .

Future Directions

Imidazole and pyrimidine derivatives have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . Future research may focus on designing and synthesizing new derivatives with improved pharmacological activities and fewer side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-yl)-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Pyrimidine ring synthesis: Pyrimidine rings can be formed via condensation reactions involving appropriate amines and carbonyl compounds.

    Piperazine ring incorporation: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Final coupling: The final step would involve coupling the different heterocyclic rings under specific conditions, possibly using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the imidazole or piperazine rings.

    Reduction: Reduction reactions could be used to modify the pyrimidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing agents: KMnO4, H2O2

    Reducing agents: NaBH4, LiAlH4

    Substitution reagents: Halides, amines

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-imidazol-1-yl)-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyrimidine analogs: Compounds with similar structures but different substituents.

    Other heterocyclic compounds: Compounds featuring imidazole, pyrimidine, and piperazine rings.

Uniqueness

    Structural Complexity: The combination of multiple heterocyclic rings in a single molecule.

    Potential Biological Activity: Unique interactions with biological targets due to its structure.

Properties

IUPAC Name

[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O/c25-16(15-18-2-1-3-19-15)23-8-6-22(7-9-23)13-10-14(21-11-20-13)24-5-4-17-12-24/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFDVZZLQYVBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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